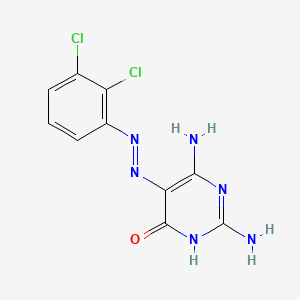

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-

Description

This compound belongs to the pyrimidinone class, featuring a 4(1H)-pyrimidinone core substituted with two amino groups at positions 2 and 6 and an azo-linked 2,3-dichlorophenyl group at position 3. The ortho-dichloro substitution introduces steric and electronic effects that differentiate it from analogs with alternative substitution patterns.

Properties

CAS No. |

30189-03-8 |

|---|---|

Molecular Formula |

C10H8Cl2N6O |

Molecular Weight |

299.11 g/mol |

IUPAC Name |

2,4-diamino-5-[(2,3-dichlorophenyl)diazenyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H8Cl2N6O/c11-4-2-1-3-5(6(4)12)17-18-7-8(13)15-10(14)16-9(7)19/h1-3H,(H5,13,14,15,16,19) |

InChI Key |

BDSIHSSJXPESGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=NC2=C(N=C(NC2=O)N)N |

Origin of Product |

United States |

Biological Activity

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)- is a synthetic compound known for its potential biological activities. This article delves into its biological activity, including its antimicrobial and antiproliferative properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 273.12 g/mol

- CAS Number : 29236-93-6

- IUPAC Name : 4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-

The compound features a pyrimidinone core with two amino groups and an azo linkage to a dichlorophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

- Study Findings : A study on related pyrimidine derivatives showed high in vitro antibacterial activity against anaerobic organisms such as Bacteroides and Fusobacterium, comparable to metronidazole .

| Compound | Activity Against | Reference |

|---|---|---|

| 4(1H)-Pyrimidinone Derivatives | Bacteroides, Fusobacterium | |

| 2,4-Diamino-5-benzylpyrimidines | Neisseria gonorrhoeae, Staphylococcus aureus |

Antiproliferative Activity

The antiproliferative effects of pyrimidinone derivatives have also been studied extensively:

- Case Study : Hydroxypyridones showed potent cytotoxicity in non-small cell lung cancer (NSCLC) models. The compounds were cytostatic in A549 cells and cytotoxic in NCI-H522 cells .

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Hydroxypyridones | A549 | Cytostatic | |

| Hydroxypyridones | NCI-H522 | Cytotoxic |

The biological activity of 4(1H)-Pyrimidinone derivatives is often attributed to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell proliferation. The presence of amino and azo groups may enhance interaction with biological targets.

Research Findings

Recent studies have explored various aspects of these compounds:

- Antioxidant Activity : Some derivatives demonstrated significant antioxidant properties through DPPH radical scavenging assays .

- Synthesis and Characterization : Novel azo compounds synthesized from pyrimidines showed promising tyrosinase inhibition comparable to standard inhibitors like kojic acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrimidinone-Azo Family

*Estimated based on analog CAS 30189-04-9 .

Key Observations:

- This may affect interactions with biological targets or dye-binding efficiency.

- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the azo bond, but ortho substitution may alter resonance compared to meta/para analogs .

- Solubility : The target compound likely has lower aqueous solubility than Vicine due to the hydrophobic dichlorophenyl group.

Comparison with Non-Pyrimidinone Azo Compounds

lists azo compounds with benzimidazole or naphthalene cores (e.g., N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide) . These differ in:

- Core Structure: Benzimidazole/naphthalene vs. pyrimidinone, altering π-conjugation and electronic properties.

- Applications: Pyrimidinone-based azo compounds may exhibit unique bioactivity (e.g., antimicrobial) compared to benzimidazole derivatives, which are often used in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.